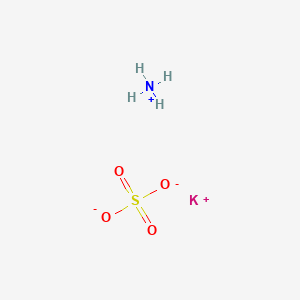

硫酸铵钾

描述

Potassium Ammonium Sulfate, also known as Mascagnite, is an inorganic salt with the chemical formula H6KNO4S . It appears as a white crystalline solid and is soluble in water . It is often used as a source of nitrogen in fertilizers .

Synthesis Analysis

Potassium Ammonium Sulfate can be synthesized by reacting commercial potassium chloride and commercial ammonium sulfate in a stirred tank reactor at moderately low temperature .Chemical Reactions Analysis

Potassium Ammonium Sulfate can participate in various chemical reactions. For instance, it can react with Potassium Hydroxide (KOH) to form Potassium Sulfate (K2SO4), Ammonia (NH3), and Water (H2O) . It can also react with Potassium Nitrate (KNO3) to form Potassium Sulfate (K2SO4) and Ammonium Nitrate (NH4NO3) .Physical And Chemical Properties Analysis

Potassium Ammonium Sulfate is a white crystalline solid that is highly soluble in water . It has a molecular weight of approximately 155.21 g/mol .科学研究应用

Ore Flotation and Metal Recovery

硫酸铵钾在矿石浮选和金属回收中发挥着重要作用。在这些应用中,它对促进社会经济发展至关重要。它在这些过程中具有几个优点和缺点,强调了其在各种工业生产中的功能和应用(Liu Hu-ping, 2013)。

Fertilizer Production

这种化合物用于生产二元复合肥料,如硫酸铵钾。已经对生产这种肥料的过程和条件进行了研究,重点关注了硫酸、氯化钾和氨的使用(H. Kun, 2002)。

Potassium Sulfate Preparation

一项关于通过电渗离子置换从氯化钾制备硫酸钾的研究突出了硫酸盐物种、电流密度和硫酸铵与氯化钾的摩尔比对效果的影响。由于能耗低和原材料便宜,硫酸铵被确定为最佳硫酸盐来源(Xiaoyao Wang et al., 2017)。

Gypsum Utilization

一项关注石膏综合利用的研究生产了硫酸铵钾和碳酸钙,使用了石膏、碳酸氢铵和氯化钾。这种方法展示了原材料的合理利用和显著的经济效益(Lu Fang, 2000)。

Environmental Remediation

硫酸铵钾已应用于环境修复,特别是在残留铵从风化壳淋滤沉积稀土矿尾矿中的淋滤过程中。在这种情况下,使用氯化钾作为淋滤剂被发现是有效的,提供了高淋滤效率和速率(Jian Feng et al., 2021)。

Solution Chemistry

还进行了关于混合(NH4)2SO4和K2SO4水溶液浓度相关结构的研究。这项研究涉及X射线衍射和拉曼光谱,为这些混合溶液的微观结构提供了见解,为分离过程提供了理论指导(Hanyu Zhu et al., 2021)。

作用机制

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . This balance between potassium and sodium is maintained by ion pumps in the cell membrane .

未来方向

In order to increase the yield of Potassium Sulfate, a key component of Potassium Ammonium Sulfate, to a reasonable value, an evaporation stage located between the reactor and the crystallizer can be used . This process includes dissolution, reaction, evaporation, crystallization, centrifuging, drying, and cooling . By applying these operating conditions, a Potassium Sulfate yield of about 78% can be achieved .

属性

IUPAC Name |

azanium;potassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEFRBSXBILZPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477782 | |

| Record name | Ammonium potassium sulfate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ammonium sulfate | |

CAS RN |

23208-79-9 | |

| Record name | Ammonium potassium sulfate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

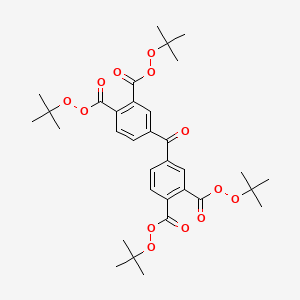

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

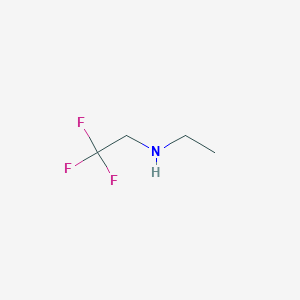

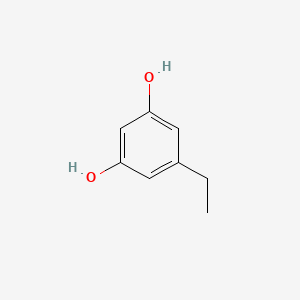

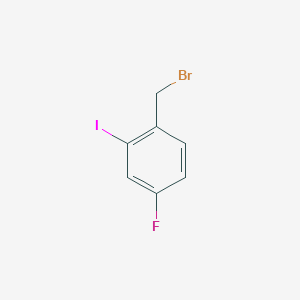

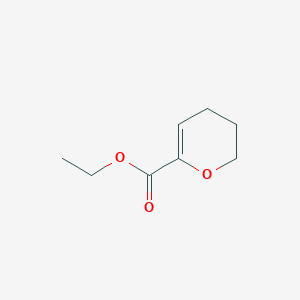

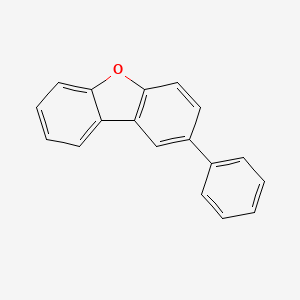

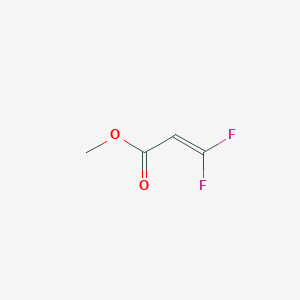

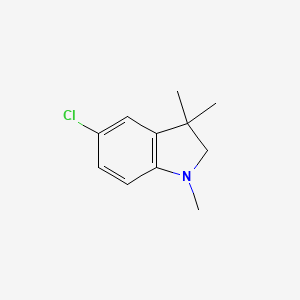

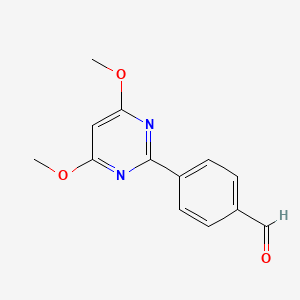

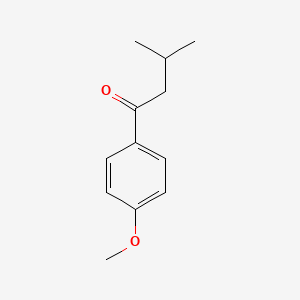

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)

![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)